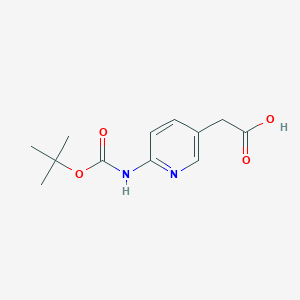

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid

Descripción

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid is a pyridine-based compound featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 6-position and an acetic acid moiety at the 3-position. This structure combines the steric protection of the BOC group with the reactivity of the pyridine ring and carboxylic acid, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and peptide coupling reactions.

Synthesis: The compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl (6-tert-butoxycarbonylaminopyridin-3-yl)acetate (3). The ester is treated with sodium hydroxide in methanol/water, yielding the acetic acid derivative under mild conditions . This method ensures high purity and avoids decomposition of the BOC group, which is sensitive to strong acids or prolonged heating.

Applications:

The acetic acid moiety enables conjugation with amines or alcohols, while the BOC group allows selective deprotection for further functionalization. It is widely used in synthesizing peptidomimetics and as a building block for kinase inhibitors or other bioactive molecules.

Propiedades

IUPAC Name |

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-8(7-13-9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQVDWZWFHQQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182626 | |

| Record name | 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256337-02-6 | |

| Record name | 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256337-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis Routes and Methodologies

Key Synthetic Pathway

The synthesis of (6-Tert-Butoxycarbonylaminopyridin-3-yl) acetic acid involves a two-step process:

- Protection of the Amine Group : Introduction of the Boc group to 6-aminopyridin-3-yl acetic acid.

- Ester Hydrolysis : Conversion of the intermediate ethyl ester to the carboxylic acid.

Step 1: Synthesis of Ethyl (6-Tert-Butoxycarbonylaminopyridin-3-yl) Acetate

- Reagents :

- Procedure :

The amine group of 6-aminopyridin-3-yl acetic acid is protected using Boc anhydride in the presence of DMAP. The reaction is stirred at room temperature for 12–24 hours, followed by purification via silica gel chromatography.

Step 2: Hydrolysis to Carboxylic Acid

Optimization of Reaction Conditions

Data from patents and synthetic protocols reveal critical parameters for maximizing yield and purity:

Characterization and Analytical Data

Structural Confirmation

- Molecular Formula : C₁₂H₁₆N₂O₄.

- Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc-CH₃), 3.58 (s, 2H, CH₂), 6.89 (d, J = 8.4 Hz, 1H, Py-H), 7.95 (dd, J = 8.4, 2.4 Hz, 1H, Py-H), 8.32 (d, J = 2.4 Hz, 1H, Py-H), 10.12 (s, 1H, NH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 28.2 (Boc-CH₃), 40.5 (CH₂), 80.1 (Boc-C), 116.5, 123.8, 138.2, 148.5 (Py-C), 155.4 (C=O), 172.1 (COOH).

- HRMS (ESI+) : Calculated for C₁₂H₁₇N₂O₄⁺ [M+H]⁺: 265.1189; Found: 265.1192.

Applications in Peptide Nucleic Acid (PNA) Synthesis

This compound serves as a monomer in PNA synthesis for RNA recognition. Key applications include:

Análisis De Reacciones Químicas

Types of Reactions

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the pyridine ring or the acetic acid moiety.

Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the formation of complex molecules through various chemical reactions:

- Amide Formation : The presence of the carboxylic acid group facilitates the formation of amides, which are crucial in drug development and material science.

- Decarboxylation Reactions : This compound can undergo decarboxylation, providing access to other valuable compounds in synthetic pathways.

The biological implications of (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid have been explored in various studies, revealing its potential therapeutic properties:

- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development.

- Binding Affinity Studies : Research has indicated that the compound can interact with biological targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to assess its binding affinities, which are critical for evaluating its therapeutic potential .

Case Studies

Several case studies highlight its applications:

- MicroRNA Recognition : The compound has been utilized in developing peptide nucleic acids (PNA) that recognize specific microRNAs implicated in cancer. These PNAs can bind to RNA sequences, potentially interfering with their function and offering therapeutic avenues in oncology .

Structural Analogues and Comparisons

The structural uniqueness of this compound allows for comparisons with other pyridine derivatives. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Aminopyridine | Pyridine ring with amino group | Known for its role in drug development |

| 4-Pyridinecarboxylic Acid | Pyridine ring with carboxylic acid | Used in agrochemicals |

| N-(Pyridin-3-yl)acetamide | Acetamide derivative of pyridine | Exhibits antimicrobial activity |

These comparisons demonstrate the diversity within pyridine derivatives and their varied applications in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid involves its interaction with molecular targets in biological systems. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The pyridine ring may also interact with specific enzymes or receptors, influencing their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid with structurally or functionally related compounds.

Structural and Functional Comparisons

Pyridine vs. Piperidine Core: The target compound and 6-BOC-hydrazinopyridine-3-carboxylic acid share a pyridine ring, facilitating π-π stacking in drug-receptor interactions. In contrast, (3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid has a saturated piperidine ring with stereochemistry, enhancing its utility in chiral drug synthesis (e.g., opioid derivatives).

BOC-Protected Functional Groups: The hydrazine group in 6-BOC-hydrazinopyridine-3-carboxylic acid increases nucleophilicity, making it suitable for forming hydrazones or metal complexes.

Reactivity and Stability :

- The boronic acid in is moisture-sensitive but critical for Suzuki reactions. The target compound’s acetic acid is stable under basic conditions but requires protection in acidic environments. The piperidine derivative exhibits higher thermal stability due to its rigid bicyclic structure.

Research Findings and Trends

- Medicinal Chemistry : The target compound’s balance of stability and reactivity makes it a staple in kinase inhibitor libraries. In contrast, the piperidine derivative is prioritized in CNS drug discovery due to its chiral centers.

- Material Science : Boronic acid derivatives dominate polymer and MOF synthesis, whereas the acetic acid analog is underutilized in this field.

Actividad Biológica

(6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of RNA recognition and inhibition of specific biological pathways. This article reviews the synthesis, structural characteristics, and biological implications of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps. Initially, ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is synthesized from 2-(6-chloro-3-pyridinyl)acetic acid ethyl ester using catalytic amounts of sulfuric acid in ethanol. The final product is obtained by hydrolyzing the ethyl ester under basic conditions to yield the corresponding carboxylic acid .

The compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility. The presence of the acetic acid moiety contributes to its biological activity by enabling interactions with various biomolecules.

RNA Recognition

One of the primary areas of interest regarding this compound is its ability to bind RNA molecules. Research indicates that compounds with similar structures can form triple helices with RNA, which is crucial for targeting microRNAs implicated in cancer development and drug resistance . The binding affinity and specificity of these compounds can be modulated by their structural features, making them potential candidates for therapeutic applications.

Inhibitory Potency

Studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in nitric oxide synthesis. For instance, it has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a significant role in various physiological processes including neurotransmission and vascular regulation . The compound's ability to selectively target nNOS suggests potential applications in treating conditions associated with dysregulated nitric oxide levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase :

- MicroRNA Targeting :

Data Table: Biological Activity Overview

Q & A

Q. How is (6-Tert-butoxycarbonylaminopyridin-3-yl) acetic acid synthesized, and what are the critical parameters to ensure high yield?

Methodological Answer: The synthesis typically involves hydrolysis of the ethyl ester precursor under basic conditions. For example, ethyl (6-tert-butoxycarbonylaminopyridin-3-yl)acetate is dissolved in methanol, and a sodium hydroxide solution is added to hydrolyze the ester group to the carboxylic acid . Critical parameters include:

- Reagent Ratios: Excess NaOH (e.g., 0.5 g NaOH in 6 mL water per 1.63 g ester) to drive hydrolysis to completion.

- Temperature: Room temperature (20–25°C) to avoid side reactions like Boc-group cleavage.

- Reaction Time: Monitoring via TLC or HPLC until ester consumption is confirmed.

- Workup: Acidification to precipitate the product and purification via recrystallization or column chromatography.

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: To confirm the pyridine ring protons (δ 7–9 ppm), Boc-group tert-butyl signals (δ 1.2–1.4 ppm), and acetic acid moiety (δ 2.5–3.0 ppm for CH₂, δ 10–12 ppm for COOH).

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of Boc).

- Mass Spectrometry (HRMS): To verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.

- X-ray Crystallography (if crystalline): For definitive structural confirmation .

Advanced Research Questions

Q. How can regioselective introduction of the Boc group on the pyridine ring be optimized to avoid side reactions?

Methodological Answer: Regioselectivity is influenced by:

- Pre-functionalization: Installing directing groups (e.g., amino at C6) to guide Boc protection at the desired position (C6).

- Reagent Choice: Using Boc-anhydride with catalytic DMAP in dichloromethane at 0°C to minimize overprotection.

- Monitoring: Real-time LC-MS to detect intermediates and adjust reaction conditions.

- Competing Reactions: Suppress N-acylation by using sterically hindered bases (e.g., DIPEA) .

Q. Under what conditions does this compound undergo decomposition, and how can its stability be enhanced during storage?

Methodological Answer: Decomposition pathways include:

- Acid/Base Hydrolysis: Boc-group cleavage under strong acidic (pH < 2) or basic (pH > 10) conditions.

- Thermal Degradation: Above 40°C, particularly in polar solvents (e.g., DMSO). Stabilization Strategies:

- Storage: -20°C in inert atmosphere (argon) with desiccants (silica gel).

- Lyophilization: For long-term storage as a stable powder.

- Buffered Solutions: Neutral pH (6–8) in non-aqueous solvents (acetonitrile) .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

Methodological Answer: Challenges include:

- Matrix Interference: Co-eluting compounds in HPLC/LC-MS.

- Low Sensitivity: Due to weak UV absorption or ionization efficiency. Solutions:

- Derivatization: Use fluorescent tags (e.g., dansyl chloride) or charged moieties to enhance detectability.

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (C18 + ion exchange).

- Advanced Detection: High-resolution mass spectrometry (HRMS) with isotopic labeling for internal standardization .

Q. How should researchers address discrepancies in reported bioactivity data for Boc-protected pyridine acetic acid derivatives?

Methodological Answer: Contradictions may arise from:

- Purity Variations: Impurities (e.g., de-Boc byproducts) skewing assay results. Validate via HPLC (>95% purity).

- Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols (e.g., CLSI guidelines).

- Structural Confusion: Confirm regioisomer identity via 2D NMR (NOESY, COSY) .

Q. What role does the Boc-protected amine play in the pharmacokinetic properties of this compound when used as a drug intermediate?

Methodological Answer: The Boc group:

- Enhances Lipophilicity: Improves membrane permeability (logP optimization).

- Protects Amine: Precludes premature metabolic oxidation or conjugation in vivo.

- Controlled Release: Acidic environments (e.g., lysosomes) cleave the Boc group, enabling targeted drug activation. Validation: Comparative studies with unprotected analogs using Caco-2 cell permeability assays and microsomal stability tests .

Q. How can in vitro models be designed to study the metabolic fate of this compound?

Methodological Answer: Key steps include:

- Hepatocyte Incubations: Use primary human hepatocytes or HepG2 cells to assess phase I/II metabolism.

- Metabolite Identification: LC-HRMS with data-dependent acquisition (DDA) to detect glucuronides, sulfates, or oxidized products.

- Enzyme Inhibition Studies: Co-incubation with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.

- Computational Modeling: QSAR models to predict clearance and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.